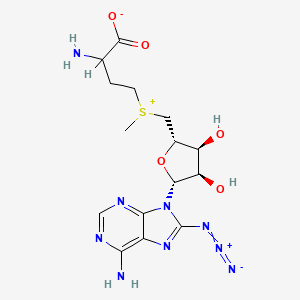

8-Azido-S-adenosylmethionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Azido-S-adenosylmethionine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N9O5S and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Mechanism and Purpose:

Photoaffinity labeling is a technique that utilizes photoreactive compounds to identify binding sites on proteins. 8-Azido-S-adenosylmethionine serves as a photoaffinity label to probe the binding sites of various methyltransferases and other enzymes that interact with AdoMet.

Case Studies:

- Protein N-Methyltransferases: Research utilized 8-N3-AdoMet to explore the binding sites of protein N-methyltransferases such as myelin basic protein-arginine N-methyltransferase and cytochrome c-lysine N-methyltransferase. The study confirmed distinct binding interactions, highlighting the utility of this compound in understanding enzyme specificity and function .

- Methylenetetrahydrofolate Reductase: Another study employed 8-N3-AdoMet to locate the allosteric binding site on methylenetetrahydrofolate reductase, demonstrating its effectiveness in elucidating enzyme regulation mechanisms .

Enzyme Mechanism Studies

Active Site Investigation:

this compound is instrumental in studying enzyme active sites, particularly those involved in methylation reactions.

Case Studies:

- S-Adenosylmethionine Synthetase: The active site of rat liver S-adenosylmethionine synthetase was analyzed using 8-N3-AdoMet. This investigation provided insights into the enzyme's catalytic mechanism and substrate specificity .

- Protein-Carboxyl O-Methyltransferase: The binding site for S-adenosyl-L-methionine was identified using 8-N3-AdoMet, further establishing its role in characterizing enzyme interactions at a molecular level .

Synthetic Biology Applications

Cofactor Mimicry:

The ability of 8-N3-AdoMet to mimic natural cofactors enables its use in synthetic biology for modifying biomolecules.

Case Studies:

- DNA Methylation Studies: By converting biological methyltransferases into azidonucleosidyl transferases, researchers have utilized 8-N3-AdoMet to facilitate site-specific modifications of DNA. This method allows for the identification and isolation of new substrates involved in methylation processes .

- Biotinylation Techniques: The azide group allows for subsequent biotinylation through Staudinger ligation, providing a method for tagging biomolecules for purification or detection purposes .

Therapeutic Potential

Drug Development:

The unique properties of this compound suggest potential applications in drug discovery and development.

Case Studies:

- Antileishmanial Agents: Research has indicated that derivatives related to S-adenosylmethionine decarboxylase could be synthesized using scaffolds like 1,2,3,4-tetrahydroacridines, which may lead to novel antileishmanial pharmaceuticals . The structural insights gained from these studies could guide the development of targeted therapies against neglected diseases.

Summary Table of Applications

Analyse Chemischer Reaktionen

Enzyme-Mediated Transfer Reactions

8-Azido-SAM serves as a cofactor mimic for DNA methyltransferases (MTases), enabling site-specific transfer of azide groups to biomolecules. Key findings include:

-

DNA Alkylation :

-

M.TaqI and M.EcoRI methyltransferases utilize 8-azido-SAM to transfer azide groups to adenine residues in DNA recognition sequences (e.g., d(TCGA) or d(GCGC)) .

-

This results in azide-tagged DNA, which can undergo subsequent Staudinger ligation with biotinylated triarylphosphines for detection or immobilization .

-

-

Efficiency Comparisons :

Data adapted from restriction/protection assays and kinetic analyses .

Photoaffinity Labeling

The azido group in 8-azido-SAM facilitates covalent crosslinking upon UV irradiation, enabling mapping of SAM-binding sites:

-

Catechol O-Methyltransferase (COMT) :

-

S-Adenosylmethionine Synthetase :

Stability and Reactivity

-

pH-Dependent Degradation :

-

Stereochemical Flexibility :

Synthetic Routes

8-Azido-SAM is synthesized via enzymatic coupling:

-

Precursor Preparation : 8-Azidoadenosine triphosphate (8-azido-ATP) is generated from methionine and ATP using methionine adenosyltransferase .

-

Cofactor Assembly :

8 Azido ATP+L methionineMethionine Adenosyltransferase8 Azido SAM+Tripolyphosphate

Limitations and Mitigations

-

Enzyme Compatibility : Not all MTases accept 8-azido-SAM (e.g., M.HpaII shows no activity with azido analogs) .

-

Side Reactions : Alkyl azides (e.g., 4b ) may undergo reduction to amines in the presence of phosphines, complicating detection .

Key Advancements Table

Eigenschaften

CAS-Nummer |

84980-20-1 |

|---|---|

Molekularformel |

C15H21N9O5S |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

InChI |

InChI=1S/C15H21N9O5S/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H2-,17,19,20,27,28)/t6?,7-,9-,10-,13-,30?/m1/s1 |

InChI-Schlüssel |

KIYVEMOJCNSOBL-VRBWNHIESA-N |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Isomerische SMILES |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Kanonische SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Synonyme |

8-AASM 8-azido-S-adenosylmethionine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.